molecular formula C9H10N4 B13471942 1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine

1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13471942
M. Wt: 174.20 g/mol
InChI Key: VDRJUYBBEPYAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen atoms in the pyrazole ring and the methyl-substituted pyridine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the halogen-metal exchange followed by borylation, which is particularly useful for synthesizing pyridinylboronic acids and esters .

Chemical Reactions Analysis

1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents like IBX. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-7-2-4-11-6-8(7)13-5-3-9(10)12-13/h2-6H,1H3,(H2,10,12)

InChI Key

VDRJUYBBEPYAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2C=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.